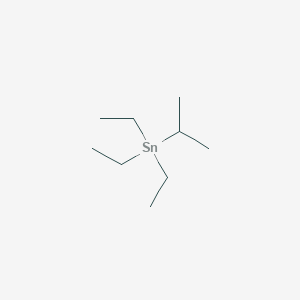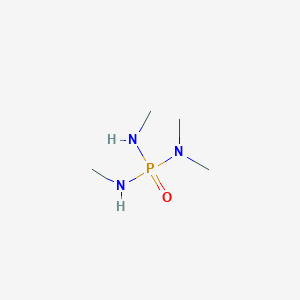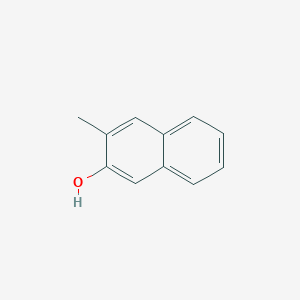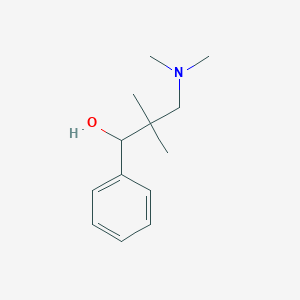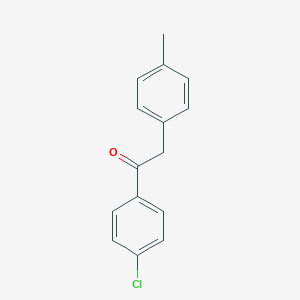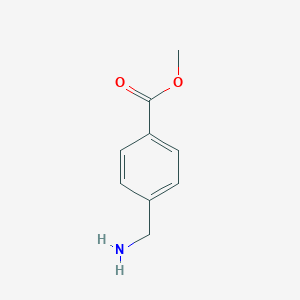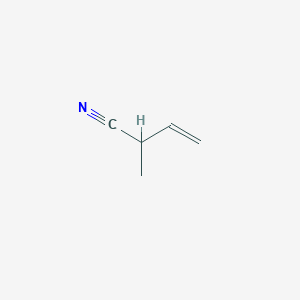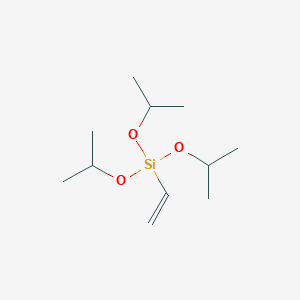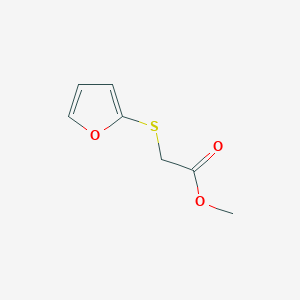![molecular formula C23H16N4 B095520 Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- CAS No. 16672-26-7](/img/structure/B95520.png)
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-', also known as SFT-002 or simply SFT, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of SFT is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. SFT has been shown to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels, among others. SFT has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
SFT has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of immune responses. SFT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SFT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, SFT also has some limitations, including its relatively high cost and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for research on SFT, including the identification of its specific targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. SFT may also be used as a tool for studying the mechanisms underlying various physiological and pathological processes, such as synaptic plasticity, learning and memory, and cancer progression.
In conclusion, SFT is a novel chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the modulation of various signaling pathways and receptors in cells. SFT has several advantages for lab experiments, but also has some limitations. Future research on SFT may lead to the development of new therapeutic agents and a better understanding of various physiological and pathological processes.
Métodos De Síntesis
SFT can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with 2-aminopyridine to form a Schiff base intermediate, which is then reacted with 9H-fluorene-9-carboxaldehyde and sodium azide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of SFT.
Aplicaciones Científicas De Investigación
SFT has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, SFT has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, SFT has been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. In drug discovery, SFT has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propiedades
Número CAS |
16672-26-7 |
|---|---|
Nombre del producto |
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- |
Fórmula molecular |
C23H16N4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-pyridin-2-ylspiro[[1,2,4]triazolo[4,3-a]pyridine-3,9'-fluorene] |
InChI |
InChI=1S/C23H16N4/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)23(19)26-16-8-6-14-22(26)25-27(23)21-13-5-7-15-24-21/h1-16H |
Clave InChI |
UDTNXOQOXSSFQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
Sinónimos |
2'-(2-Pyridinyl)spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



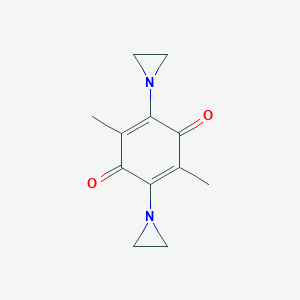
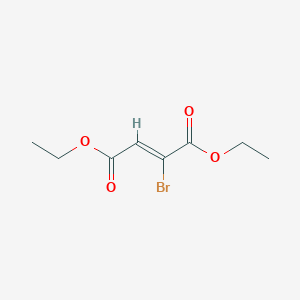
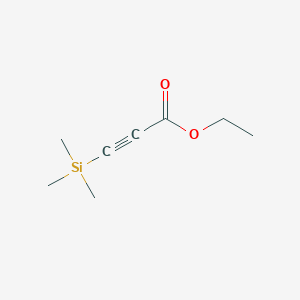
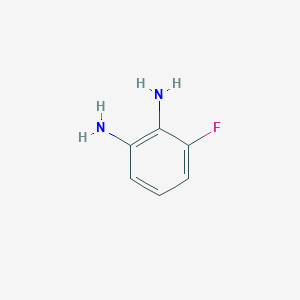
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
